2-(1,3-Thiazol-4-yl)ethanamine

Catalog No.
S516160
CAS No.
7728-74-7
M.F
C5H10Cl2N2S
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Thiazol-4-yl)ethanamine

CAS Number

7728-74-7

Product Name

2-(1,3-Thiazol-4-yl)ethanamine

IUPAC Name

2-(1,3-thiazol-4-yl)ethanamine

Molecular Formula

C5H10Cl2N2S

Molecular Weight

128.2 g/mol

InChI

InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2

InChI Key

WNBVPHXGUOQHFD-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)CCN

solubility

Soluble in DMSO

Synonyms

4-(beta-aminoethyl)thiazole, 4-(beta-aminoethyl)thiazole dihydrochloride, Lilly 04431, Lilly-04431, LY 04431

Canonical SMILES

C1=C(N=CS1)CCN.Cl.Cl

The exact mass of the compound 2-(1,3-Thiazol-4-yl)ethanamine is 199.9942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-(1,3-Thiazol-4-yl)ethanamine (CAS 7728-74-7) is an aliphatic amine-substituted thiazole heterocycle, widely utilized as a bioisosteric building block in medicinal chemistry and drug discovery [1]. As a structural analog of histamine, it offers a distinct physicochemical profile characterized by altered basicity, lipophilicity, and hydrogen-bonding capacity compared to its imidazole counterpart[1]. It is primarily procured as a high-value precursor for the synthesis of multitarget-directed ligands (MTDLs) targeting neurodegenerative diseases, and as a specific structural probe for histamine receptor structure-activity relationship (SAR) studies [1].

Attempting to substitute this compound with natural histamine or positional isomers like 2-(thiazol-2-yl)ethanamine fundamentally alters the pharmacological and synthetic profile of downstream derivatives [1]. Unlike imidazole-based histamine, the thiazole core lacks an NH hydrogen-bond donor, which drastically shifts the pKa of the heterocyclic ring and alters its metabolic stability [1]. Furthermore, substituting with the 2-thiazolyl isomer shifts the spatial geometry of the amine side chain, which has been shown to significantly increase H1 receptor agonism—an undesirable off-target effect when designing selective antagonists or cholinesterase inhibitors for central nervous system (CNS) applications [1].

Receptor Binding Affinity and H1 Selectivity

In pharmacological profiling, the position of the heteroatom in thiazoleethanamines drastically dictates receptor binding. 2-(1,3-Thiazol-4-yl)ethanamine demonstrates exceptionally low H1 receptor affinity, whereas its positional isomer, 2-(thiazol-2-yl)ethanamine, acts as a potent and selective H1 agonist [1]. This makes the 4-yl isomer a highly effective baseline or negative-control scaffold when designing non-histaminergic central nervous system agents [1].

Evidence DimensionH1 receptor affinity
Target Compound DataLow/marginal H1 affinity
Comparator Or Baseline2-(Thiazol-2-yl)ethanamine (potent H1 agonist)
Quantified DifferenceShift from full agonist to marginal/low affinity based on positional isomerism
ConditionsIn vitro histamine H1 receptor binding assays

Allows buyers to synthesize downstream CNS therapeutics without introducing unwanted histaminergic (H1) off-target effects.

Precursor Suitability and Protecting-Group-Free Synthesis

When used as a building block for multitarget-directed ligands (MTDLs), 2-(1,3-thiazol-4-yl)ethanamine offers distinct synthetic advantages over its imidazole analog, histamine. Because the thiazole ring lacks an acidic NH proton, it does not require N-protection during standard functionalization of the primary aliphatic amine [1]. This streamlines the synthesis of complex piperazine-linked derivatives used in Alzheimer's research [1].

Evidence DimensionSynthetic route efficiency (protecting group requirements)
Target Compound Data0 ring-protection steps required for amine functionalization
Comparator Or BaselineHistamine / Imidazole analogs (require 1-2 protection/deprotection steps)
Quantified DifferenceElimination of heterocyclic ring-protection steps during primary amine N-alkylation
ConditionsStandard amine functionalization (e.g., reductive amination, N-alkylation)

Reduces the number of synthetic steps and improves overall yield for industrial and laboratory-scale manufacturing of thiazole-containing APIs.

Physicochemical Profile for CNS Penetration

The bioisosteric replacement of an imidazole ring with a thiazole ring fundamentally alters the physicochemical properties of the resulting compound. The thiazole core of 2-(1,3-thiazol-4-yl)ethanamine possesses a much lower pKa compared to the imidazole core of histamine [1]. This prevents the heterocyclic ring from being protonated at physiological pH, significantly increasing the lipophilicity and blood-brain barrier (BBB) permeability of its synthesized derivatives[1].

Evidence DimensionHeterocyclic pKa and physiological protonation
Target Compound DataThiazole core pKa ~2.5 (unprotonated at pH 7.4)
Comparator Or BaselineHistamine imidazole core pKa ~5.8 (partially protonated at pH 7.4)
Quantified Difference>3.0 log unit reduction in ring basicity
ConditionsPhysiological pH (7.4) in pharmacokinetic modeling

Essential for medicinal chemists who need a precursor that naturally enhances the CNS penetrability of neurodegenerative drug candidates.

QSAR Modeling and Biochromatographic Standardization

2-(1,3-Thiazol-4-yl)ethanamine and its derivatives serve as critical quantitative standards in structure-activity relationship (QSAR) assays. In biochromatographic models using amino acid-impregnated TLC plates to simulate human H1-receptor interactions, derivatives of this compound provide highly reproducible retention data used to predict the pharmacological activity and lipophilicity of new drug candidates [1].

Evidence DimensionChromatographic retention correlation to biological activity
Target Compound DataHigh predictability in RP2 TLC models (acetonitrile-methanol-buffer)
Comparator Or BaselineStandard H1-antihistamine drugs
Quantified DifferenceEstablishes a reliable baseline for multivariate regression analysis in H1-antagonism models
ConditionsThin-layer chromatography (TLC) impregnated with L-Asp, L-Asn, L-Thr, L-Lys

Provides analytical laboratories with a validated reference scaffold for calibrating predictive pharmacological assays.

Synthesis of Multitarget-Directed Ligands (MTDLs) for Neurodegeneration

Directly downstream of its favorable synthetic profile and low H1 agonism, this compound is used to synthesize dual AChE/BuChE inhibitors (e.g., piperazine-linked derivatives) for Alzheimer's disease research, where the lack of histaminergic off-target effects is critical [1].

Bioisosteric Replacement in CNS Drug Optimization

Procured by medicinal chemistry teams to replace imidazole moieties in hit compounds, leveraging the thiazole's lower pKa to prevent physiological protonation and enhance blood-brain barrier (BBB) penetration[1].

Calibration of Predictive QSAR Biochromatography

Utilized as a reference standard in analytical labs performing amino acid-impregnated TLC assays to predict the lipophilicity and H1-antihistamine activity of novel drug candidates [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

199.9942

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7728-74-7

Wikipedia

Lilly 04431

Dates

Last modified: 08-15-2023
1: Ionov M, Gordiyenko NV, Zukowska I, Tokhtaeva E, Mareninova OA, Baram N, Ziyaev K, Rezhepov K, Zamaraeva M. Stability and antioxidant activity of gossypol derivative immobilized on N-polyvinylpyrrolidone. Int J Biol Macromol. 2012 Dec;51(5):908-14. doi: 10.1016/j.ijbiomac.2012.08.005. Epub 2012 Aug 10. PubMed PMID: 22910577.
2: Sobolev AS, Chirkov YuYu, Tertov VV, Kazarov AR. Effects of radioprotectors on the cAMP and cGMP systems. Radiat Environ Biophys. 1984;23(2):79-93. PubMed PMID: 6146160.
3: Goncharenko EN, Stoev SV, Antonova SV, Graevskaia EE. [Role of endogenous substances in creating a background of increased radioresistance. 16. Effect of AET derivatives on the endogenous background of radioresistance]. Radiobiologiia. 1982 Mar-Apr;22(2):252-5. Russian. PubMed PMID: 7115547.
4: Rónai E, Benkö G, Perjés I, Szabó DL. [Quantitative determination of the ratio of 2-aminothiazoline contamination in IXECUR enteric-coated dragees]. Acta Pharm Hung. 1981 Jul;51(4):173-6. Hungarian. PubMed PMID: 7293786.
5: Anwar AR, Kay AB. H1-receptor dependence of histamine-induced enhancement of human eosinophil C3b rosettes. Clin Exp Immunol. 1980 Oct;42(1):196-9. PubMed PMID: 6109584; PubMed Central PMCID: PMC1537069.
6: DILLEY J, DOULL J. PHARMACOLOGICAL AND TOXICOLOGICAL COMPOUNDS AS PROTECTIVE OR THERAPEUTIC AGENTS AGAINST RADIATION INJURY IN EXPERIMENTAL ANIMALS. I. EFFECTS OF 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID ON THE RADIOPROTECTIVE ACTIVITY OF VARIOUS CHEMICAL AGENTS. REP NO. 51. Q Prog Rep United States Air Force Radiat Lab Univ Chic. 1964 Apr 15;51:42-57. PubMed PMID: 14150450.
7: ZAPADNIUK VI. [Pharmacological studies on 3(-beta-aminoethyl)-2,4-thiazolidinedione hydrochloride]. Farmakol Toksikol. 1961 Nov-Dec;24:665-70. Russian. PubMed PMID: 14009835.

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